Setiptiline-d3 is a deuterated analog of Setiptiline, which is classified as a tetracyclic antidepressant. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies to trace the metabolic pathways of Setiptiline within biological systems. Setiptiline-d3's unique properties make it valuable for understanding drug interactions and effects on neurotransmitter systems, particularly in relation to norepinephrine and serotonin receptors.
Setiptiline-d3 is synthesized from its non-deuterated counterpart, Setiptiline, through methods that incorporate deuterium into the molecular structure. This deuteration enhances its utility in various analytical techniques, such as nuclear magnetic resonance spectroscopy, which can distinguish between the isotopes during metabolic studies.
Setiptiline-d3 falls under the category of antidepressants and is specifically classified as a norepinephrine reuptake inhibitor and an α2-adrenergic receptor antagonist. These classifications are essential for understanding its mechanism of action and potential therapeutic applications.
The synthesis of Setiptiline-d3 typically involves several key steps:
In industrial settings, the synthesis follows similar principles but is scaled up to accommodate larger production volumes. This includes preparing deuterated precursors and employing chromatographic techniques for purification after synthesis.
The molecular structure of Setiptiline-d3 retains the tetracyclic framework characteristic of Setiptiline but includes deuterium atoms that replace certain hydrogen atoms. This modification impacts its physical and chemical properties without altering the fundamental pharmacological activity.
The molecular formula for Setiptiline-d3 is CHDN, where D represents deuterium. The presence of deuterium can be confirmed through spectroscopic methods such as nuclear magnetic resonance spectroscopy, which provides insights into the compound's structure and purity.
Setiptiline-d3 can undergo various chemical reactions, including:
The conditions for these reactions vary based on the desired outcome:
Setiptiline-d3 exerts its pharmacological effects primarily through its actions as a norepinephrine reuptake inhibitor and an α2-adrenergic receptor antagonist. This mechanism leads to increased levels of norepinephrine in the synaptic cleft by preventing its reuptake and enhancing neurotransmission.
The binding interactions with adrenergic and serotonin receptors facilitate a sustained release of noradrenaline, which is crucial for alleviating depressive symptoms. The compound's ability to antagonize α2-adrenergic receptors reduces presynaptic inhibition, thereby promoting greater neurotransmitter availability.
Setiptiline-d3 exhibits physical properties similar to those of Setiptiline but may differ due to the presence of deuterium. These differences can affect solubility, boiling point, and other physical characteristics.
The chemical properties include stability under various conditions, reactivity towards common reagents, and solubility profiles that are critical for its application in research settings.
Relevant data regarding these properties can be derived from experimental studies that assess its behavior under different environmental conditions.
Setiptiline-d3 has several significant applications in scientific research:
Setiptiline-d3, a deuterium-labeled analog of the tetracyclic antidepressant setiptiline, has the systematic IUPAC name (2-methyl-2,3,4,9-tetrahydro-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine)-d₃. Its molecular formula is C₁₉H₁₆D₃N, with a molecular weight of 264.38 g/mol [1] [2] [9]. The CAS Registry Number for this isotopologue is 1795024-97-3, distinguishing it from the non-deuterated parent compound (CAS 57997-90-7) [1] [3]. The structure retains the tetracyclic framework consisting of a dibenzocycloheptene fused with a pyridine ring, which classifies it as a tetracyclic antidepressant (TeCA) [9].
Deuterium atoms are incorporated at the N-methyl group (−CD₃), replacing all three hydrogen atoms of the methyl substituent attached to the piperazine nitrogen [1] [3]. This strategic labeling minimizes steric alterations while maximizing isotopic detectability. The kinetic isotope effect (KIE) from deuterium substitution reduces metabolic cleavage of the methyl group by hepatic cytochrome P450 enzymes, extending the compound’s half-life in tracer studies [1] [6]. In research, this enables:
Table 1: Isotopic Properties of Setiptiline-d3
Parameter | Specification |
---|---|
Deuterium Positions | N-methyl group (−CD₃) |
Number of D Atoms | 3 |
Isotopic Purity | ≥98% (typical commercial grade) |
Mass Shift vs. Parent | +3 Da |
Structurally, the deuterated and non-deuterated compounds are nearly identical, except for the −CD₃/−CH₃ substitution. Key differences include:
Table 2: Structural and Physicochemical Comparison
Property | Setiptiline-d3 | Setiptiline |
---|---|---|
Molecular Formula | C₁₉H₁₆D₃N | C₁₉H₁₉N |
Molecular Weight | 264.38 g/mol | 261.37 g/mol |
CAS Number | 1795024-97-3 | 57997-90-7 |
Key Metabolic Vulnerability | Low (deuterium protects against oxidation) | High (rapid N-demethylation) |
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Table 3: Key Spectroscopic Signatures
Technique | Setiptiline-d3 Signal | Setiptiline Signal |
---|---|---|
MS (ESI+) | [M+H]⁺ at m/z 265.4 | [M+H]⁺ at m/z 262.4 |
¹H-NMR | −CD₃ signal absent | Singlet at δ 2.4 ppm (3H) |
¹³C-NMR | −CD₃ triplet at δ 42 ppm (J~22 Hz) | Singlet at δ 42 ppm |
IR | C−D stretch: 2050–2200 cm⁻¹ | No absorption above 2000 cm⁻¹ |
X-ray diffraction analyses reveal that deuteration does not alter the solid-state conformation of setiptiline. The tetracyclic core adopts a "butterfly" conformation with a dihedral angle of 115–120° between the tricyclic and pyridine moieties [9]. Key features include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7